molecular formula C8H12O2 B6611953 4-ethenyl-4-hydroxycyclohexan-1-one CAS No. 182807-30-3

4-ethenyl-4-hydroxycyclohexan-1-one

Cat. No.: B6611953
CAS No.: 182807-30-3
M. Wt: 140.18 g/mol
InChI Key: FVLPRWMTJOCUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethenyl-4-hydroxycyclohexan-1-one is a cyclic organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This compound is characterized by the presence of a hydroxyl group and an ethenyl group attached to a cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-4-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene, which can be carried out using hydrogen peroxide and vanadium catalysts . Another method includes the Birch reduction of anisole followed by acid hydrolysis . Additionally, it can be synthesized from cyclohexanone by α-bromination followed by treatment with a base .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-4-hydroxycyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation.

    Addition: The compound can undergo addition reactions with nucleophiles, such as in Michael addition.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine.

    Addition: Michael addition can be carried out using enolates or silyl enol ethers.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-ethenyl-4-hydroxycyclohexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of various chemical products, such as pharmaceuticals and fragrances.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-ethenyl-4-hydroxycyclohexan-1-one can be compared with other similar compounds, such as cyclohexenone and 4-hydroxycyclohexanone . While all these compounds share a cyclohexane ring structure, this compound is unique due to the presence of both a hydroxyl and an ethenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

List of Similar Compounds

  • Cyclohexenone
  • 4-hydroxycyclohexanone
  • 4-ethylcyclohexanone

Properties

IUPAC Name

4-ethenyl-4-hydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h2,10H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPRWMTJOCUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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